Bicyclo[2.1.1]hexane-1-carbonitrile
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Description
Bicyclo[2.1.1]hexanes are valuable saturated bicyclic structures incorporated in newly developed bio-active compounds . They are playing an increasingly important role, while still being underexplored from a synthetic accessibility point of view .
Synthesis Analysis
The synthesis of Bicyclo[2.1.1]hexanes is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This strategy can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space . A photocatalytic cycloaddition reaction provides unified access to Bicyclo[2.1.1]hexanes with 11 distinct substitution patterns .Molecular Structure Analysis
Bicyclo[2.1.1]hexanes are saturated bridged-bicyclic compounds . They are currently under intense investigation as building blocks for pharmaceutical drug design . The most common methods for their preparation only provide access to bridgehead-substituted structures .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Bicyclo[2.1.1]hexanes include a stepwise two-electron formal [2+3] cycloaddition between silyl enol ethers and bicyclo [1.1.0]butanes under Lewis acid catalysis .Future Directions
The future directions for the research and development of Bicyclo[2.1.1]hexanes involve exploring new atom and exit-vector arrangements for [2.1.1] scaffolds . This includes the synthesis of 1,2-disubstituted Bicyclo[2.1.1]hexane modules . The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .
Properties
IUPAC Name |
bicyclo[2.1.1]hexane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c8-5-7-2-1-6(3-7)4-7/h6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYHPOSGMYFMOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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